molecular formula C11H9F2NS B13286758 2,5-difluoro-N-(thiophen-3-ylmethyl)aniline

2,5-difluoro-N-(thiophen-3-ylmethyl)aniline

Cat. No.: B13286758
M. Wt: 225.26 g/mol
InChI Key: BCMYYGUQMBNTLY-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C11H9F2NS and a molecular weight of 225.26 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions of the aniline ring and a thiophen-3-ylmethyl group attached to the nitrogen atom. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(thiophen-3-ylmethyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-difluoroaniline and thiophen-3-ylmethanol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to convert thiophen-3-ylmethanol to thiophen-3-ylmethyl chloride.

    N-Alkylation: The thiophen-3-ylmethyl chloride is then reacted with 2,5-difluoroaniline in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aniline ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiophen-3-ylmethyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the fluorine atoms.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

Scientific Research Applications

2,5-Difluoro-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(thiophen-3-ylmethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity to its molecular targets, while the thiophen-3-ylmethyl group can modulate its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluoroaniline: Lacks the thiophen-3-ylmethyl group, making it less versatile in certain applications.

    N-(Thiophen-3-ylmethyl)aniline: Lacks the fluorine atoms, which can affect its reactivity and binding properties.

    2,5-Difluoro-N-methyl aniline: Similar structure but with a methyl group instead of the thiophen-3-ylmethyl group.

Uniqueness

2,5-Difluoro-N-(thiophen-3-ylmethyl)aniline is unique due to the combination of fluorine atoms and the thiophen-3-ylmethyl group. This combination imparts distinct electronic and steric properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H9F2NS

Molecular Weight

225.26 g/mol

IUPAC Name

2,5-difluoro-N-(thiophen-3-ylmethyl)aniline

InChI

InChI=1S/C11H9F2NS/c12-9-1-2-10(13)11(5-9)14-6-8-3-4-15-7-8/h1-5,7,14H,6H2

InChI Key

BCMYYGUQMBNTLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)NCC2=CSC=C2)F

Origin of Product

United States

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